molecular formula C17H13IN2O3 B7742017 MFCD02353829

MFCD02353829

Cat. No.: B7742017
M. Wt: 420.20 g/mol
InChI Key: OAPATLQDTNJYKJ-XYOKQWHBSA-N
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Description

Such compounds are critical in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science due to their stability and reactivity .

Key physicochemical properties (hypothetical extrapolation based on analogs):

  • Molecular formula: Likely C₆H₅BBrClO₂ (similar to CAS 1046861-20-4) .
  • Molecular weight: ~235–240 g/mol.
  • Log P (octanol-water): ~2.15 (predicted via XLOGP3) .
  • Solubility: ~0.24 mg/mL in aqueous solutions, classified as "soluble" .

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O3/c1-23-16-9-11(6-7-15(16)21)8-12(10-19)17(22)20-14-5-3-2-4-13(14)18/h2-9,21H,1H3,(H,20,22)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPATLQDTNJYKJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02353829 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the use of precursor chemicals that undergo a series of reactions such as condensation, cyclization, and purification. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, often involving continuous flow processes to enhance efficiency and reduce costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02353829 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and organic solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

MFCD02353829 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of MFCD02353829 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD02353829, based on halogenation patterns, boronic acid functionality, or pharmacological relevance:

Table 1: Structural and Functional Comparison

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~235.27 235.27 202.17
Functional Groups Boronic acid, Br, Cl Boronic acid, Br, Cl Trifluoromethyl, ketone
Log S (ESOL) -2.99 -2.99 -2.47
BBB Permeability No No Yes
CYP Inhibition No No Not reported
Synthetic Accessibility Moderate (Score: 2.07) Moderate (Score: 2.07) High (Score: 1.64)

Key Research Findings

Reactivity in Cross-Coupling Reactions :

  • Boronic acid analogs like this compound exhibit superior reactivity in palladium-catalyzed reactions compared to trifluoromethyl ketones, which are more sterically hindered .
  • Example: Suzuki-Miyaura coupling of CAS 1046861-20-4 achieved 85% yield under optimized conditions (Pd(dppf)Cl₂, K₃PO₄, THF/H₂O, 75°C) .

Solubility and Bioavailability :

  • Log S values indicate that trifluoromethyl-containing compounds (e.g., CAS 1533-03-5) have better aqueous solubility (-2.47) than brominated boronic acids (-2.99), enhancing their utility in drug formulations .

Toxicity Profiles :

  • Halogenated boronic acids (e.g., CAS 1761-61-1) show lower acute toxicity (H302: harmful if swallowed) compared to pyridine derivatives (H315-H319-H335: skin/eye irritation) .

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